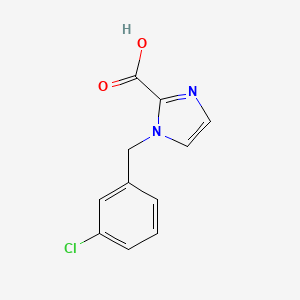

1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZFDIMLMSZWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:

Formation of 3-Chlorobenzyl Bromide: This can be achieved by reacting 3-chlorotoluene with bromine in the presence of a catalyst.

N-Alkylation of Imidazole: The 3-chlorobenzyl bromide is then reacted with imidazole in the presence of a base such as potassium carbonate to form 1-(3-chlorobenzyl)-1H-imidazole.

Carboxylation: The final step involves the carboxylation of the imidazole derivative using carbon dioxide under high pressure and temperature conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the bromination and N-alkylation steps, and high-pressure reactors for the carboxylation step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions including:

Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products:

Oxidation: 3-Chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: 3-Chlorobenzyl alcohol or 3-chlorobenzaldehyde.

Substitution: 3-Aminobenzyl imidazole or 3-thiobenzyl imidazole derivatives.

Scientific Research Applications

Chemistry

1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the creation of diverse derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts imidazole to N-oxides | Hydrogen peroxide |

| Reduction | Converts carboxylic acid to alcohols | Lithium aluminum hydride |

| Substitution | Replaces chlorine with nucleophiles | Amines or thiols |

Biology

The compound is studied for its biological activities , particularly its antimicrobial and antifungal properties. Research indicates that imidazole derivatives can inhibit various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Medicine

In medicinal chemistry, this compound has potential therapeutic applications. It has been investigated for its ability to act as an inhibitor of specific enzymes and receptors related to diseases.

- Case Study : A study demonstrated that derivatives of imidazole-2-carboxylic acid effectively inhibited metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in Gram-negative bacteria. The optimized compounds showed potent synergistic antibacterial activity with existing antibiotics like meropenem, indicating their potential in overcoming drug resistance .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzyl group can interact with hydrophobic pockets in receptors, modulating their function. The carboxylic acid group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid (CAS 1439898-30-2): This positional isomer substitutes chlorine at the benzyl ring’s 2-position instead of 3.

- 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid (CAS 1439899-09-8): Replacing chlorine with bromine at the 4-position increases molecular weight to 281.1 g/mol. Bromine’s larger atomic radius may enhance lipophilicity, affecting solubility and membrane permeability .

- This compound has >95% purity and is used in enzyme inhibition studies .

Benzimidazole Derivatives

- The additional hydroxy and ketone groups (IR: 3440 cm⁻¹ for OH, 1729 cm⁻¹ for C=O acid) enhance hydrogen-bonding capacity, differing from the simpler imidazole scaffold .

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (Compound 27): Features a carboxamide linkage and dual benzimidazole units. Its higher melting point (226–227°C) and NMR signals (δ = 9.40 ppm for NH) reflect increased structural complexity .

Physicochemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | pKa |

|---|---|---|---|---|---|

| 1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | 1439900-24-9 | 236.65 | Not reported | -COOH (2-position) | 2.28±0.36 |

| 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | 1439898-30-2 | 236.65 | Not reported | -COOH (2-position) | Not reported |

| 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid | 1439899-09-8 | 281.10 | Not reported | -COOH (2-position) | Not reported |

| 1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine | Not reported | ~300 (estimated) | Not reported | -NH₂ (2-position) | Not reported |

| N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide | Not reported | ~400 (estimated) | 226–227 | -CONH- linkage | Not reported |

Biological Activity

1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid (CAS No. 1400872-09-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology. The presence of the 3-chlorobenzyl substituent and the carboxylic acid group contributes to its lipophilicity and potential interactions with biological targets.

This compound has been studied primarily for its inhibitory effects on metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria. The compound acts as a metal-binding pharmacophore, engaging with the active site of MBLs to inhibit their function. This is particularly relevant in the context of combating resistance to β-lactam antibiotics, such as carbapenems.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the chemical structure of imidazole derivatives to enhance their inhibitory potency against MBLs. The SAR analyses indicate that modifications at the 1-position of the imidazole ring significantly influence biological activity. For instance, substituents that enhance hydrophobic interactions or improve binding affinity to the enzyme's active site have shown increased potency.

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 3-Chlorobenzyl | Moderate Inhibition | 12.5 |

| Methyl | Weak Inhibition | 50.0 |

| Ethyl | No significant activity | >100 |

Case Studies and Research Findings

- Inhibition of Metallo-β-Lactamases : A study published in Nature highlighted that derivatives of imidazole-2-carboxylic acid, including this compound, exhibited significant inhibition against class B1 MBLs, particularly VIM-type enzymes. The compound demonstrated synergistic effects when combined with meropenem against resistant strains of Escherichia coli and Pseudomonas aeruginosa .

- Antimicrobial Activity : Another research article reported that compounds structurally related to this compound were evaluated for their antimicrobial properties. The results indicated that these compounds could effectively reduce bacterial viability in resistant strains, suggesting their potential as therapeutic agents against infections caused by MBL-producing bacteria .

- Anti-inflammatory Properties : Preliminary studies have also suggested that imidazole derivatives may exhibit anti-inflammatory activities by modulating immune responses. This could open avenues for further exploration into their use as adjunct therapies in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chlorobenzyl)-1H-imidazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via benzylation of imidazole derivatives. describes a copper(I)/2-pyridonate catalytic system for oxidative homocoupling of azoles, which may apply to intermediates. For substituted benzyl groups (e.g., 3-chlorobenzyl), the reaction typically requires alkylation of imidazole with 3-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF). Yield optimization involves controlling temperature (0–25°C), stoichiometry of reagents, and purification via recrystallization or column chromatography .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Answer : Key techniques include:

- NMR spectroscopy (1H/13C) to confirm substitution patterns (e.g., benzyl group position and chlorine placement).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as seen in structurally similar imidazole derivatives (e.g., ).

- HPLC-MS for purity assessment, particularly when used as a pharmaceutical intermediate (e.g., ).

Q. What are the documented biological activities of this compound, and how are these assays designed?

- Answer : highlights its role as a VIM-type metallo-β-lactamase (MBL) inhibitor , critical for combating antibiotic resistance. Assays involve:

- Enzyme inhibition kinetics (IC50 determination via UV-Vis monitoring of nitrocefin hydrolysis).

- MIC (Minimum Inhibitory Concentration) testing against β-lactamase-producing bacterial strains (e.g., E. coli BL21(DE3)).

- Structural optimization via anchor pharmacophore modeling (e.g., AncPhore software) to enhance binding to Zn²⁺-containing active sites .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorobenzyl substituent influence inhibitory potency against MBLs?

- Answer : Comparative studies (, ) reveal:

- Electron-withdrawing groups (e.g., -Cl) enhance Zn²⁺ coordination in MBL active sites.

- Substituent position : 3-chloro on the benzyl group optimizes steric compatibility with hydrophobic pockets (e.g., VIM-2 vs. NDM-1 enzymes).

- SAR (Structure-Activity Relationship) data show that replacing 3-chlorobenzyl with bulkier groups (e.g., 4-trifluorobenzyl) reduces potency due to unfavorable steric clashes .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

- Answer : Discrepancies in IC50 values across studies may arise from:

- Enzyme source variability (e.g., recombinant vs. native MBLs).

- Assay conditions (pH, ionic strength, and Zn²⁺ concentration).

- Resolution strategies:

Standardize enzyme preparation (e.g., His-tagged purification).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay conditions.

Cross-validate with cell-based efficacy models (e.g., biofilm disruption assays) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Answer : and emphasize:

- Docking simulations (e.g., Glide, AutoDock) to predict binding modes and identify key residues (e.g., Lys224 in VIM-2).

- ADMET prediction tools (e.g., SwissADME) to optimize solubility and reduce off-target effects.

- Free-energy perturbation (FEP) calculations to prioritize derivatives with enhanced binding affinity (ΔΔG < -2 kcal/mol) .

Q. What role does this compound play in non-biological applications, such as catalysis or materials science?

- Answer : suggests its potential as a ligand in electrocatalysis (e.g., oxygen evolution reaction, OER). The imidazole-carboxylic acid moiety can coordinate transition metals (e.g., Ru or Ir) to stabilize high-valent intermediates. Experimental validation involves:

- Cyclic voltammetry to assess redox activity.

- X-ray absorption spectroscopy (XAS) to probe metal-ligand interactions.

- DFT calculations to model electronic structure effects .

Methodological Considerations

Q. How should researchers address stability and storage challenges for this compound?

- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent oxidation.

- Decomposition risks : Avoid prolonged exposure to light, moisture, or acidic/basic conditions.

- Stability assays : Monitor purity via HPLC at regular intervals and characterize degradation products by LC-MS .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

- Answer : Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.